1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with tert-butyl, chloro, and trifluoromethyl groups. These substituents impart distinct chemical properties, making it a valuable molecule for various applications.
Preparation Methods
The synthesis of 1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-3-(trifluoromethyl)aniline with tert-butyl isocyanide in the presence of a base can lead to the formation of the desired pyrazolo[3,4-d]pyrimidine ring system. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, solvent, and reaction time .
Chemical Reactions Analysis
1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The compound can bind to active sites of enzymes or receptors, modulating their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, 1-tert-butyl-4-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substituents. Similar compounds include:
- 1-tert-butyl-4-chloro-3-(trifluoromethyl)phenylisoquinoline
- 1-tert-butyl-4-chloro-3-(trifluoromethyl)phenylcarbamate
- 1-tert-butyl-4-chloro-3-(trifluoromethyl)phenylurea
These compounds share structural similarities but differ in their chemical properties and applications, highlighting the versatility of the pyrazolo[3,4-d]pyrimidine scaffold.
Properties
Molecular Formula |
C10H10ClF3N4 |
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Molecular Weight |
278.66 g/mol |
IUPAC Name |
1-tert-butyl-4-chloro-3-(trifluoromethyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H10ClF3N4/c1-9(2,3)18-8-5(7(11)15-4-16-8)6(17-18)10(12,13)14/h4H,1-3H3 |
InChI Key |
LRRBSBYKUDBUCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=C(C(=N1)C(F)(F)F)C(=NC=N2)Cl |
Origin of Product |
United States |
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